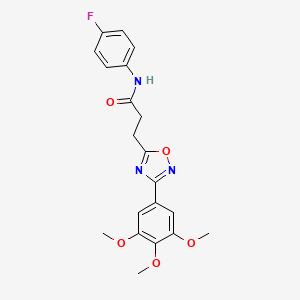
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide, also known as PBDT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder that has a molecular weight of 356.46 g/mol. PBDT has been extensively studied in recent years due to its unique properties and potential applications in the fields of medicine, biochemistry, and pharmacology.
Wirkmechanismus
The exact mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-kB) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have antimicrobial activity against a variety of bacterial and fungal strains. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide in lab experiments is its versatility. It can be used in a variety of assays and experimental systems, including cell culture, animal models, and in vitro assays. Another advantage of using this compound is its relatively low toxicity compared to other compounds with similar properties. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental systems.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Another area of interest is the investigation of the potential applications of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the fields of medicine, biochemistry, and pharmacology.
Synthesemethoden
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with p-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with butanoyl chloride to yield this compound. Other methods for synthesizing this compound include the use of microwave-assisted synthesis, solvent-free synthesis, and solid-state synthesis.
Wissenschaftliche Forschungsanwendungen
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. This compound has also been studied for its potential use as a diagnostic tool for detecting cancer cells. In addition, this compound has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-10-12-16(13-11-14)20-17(23)8-5-9-18-21-19(22-24-18)15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKVDAGUVQHTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide](/img/structure/B7711227.png)

![N-cycloheptyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711251.png)



![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711272.png)
![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)





